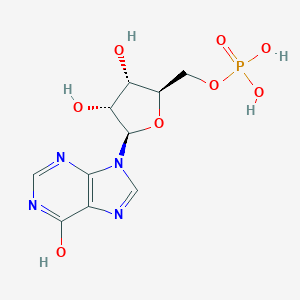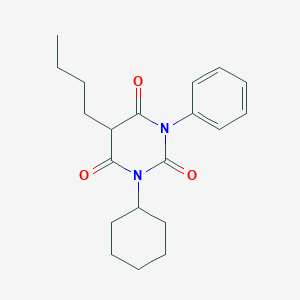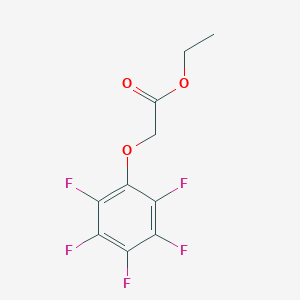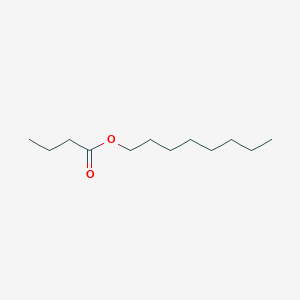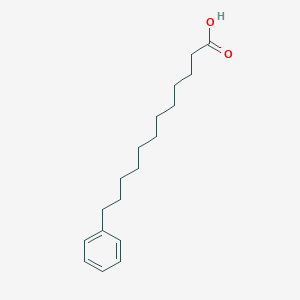
12-Phenyldodecanoic acid
描述
Synthesis Analysis
The synthesis of related compounds such as 12-aminododecanoic acid from vernolic acid demonstrates the potential pathways for synthesizing 12-phenyldodecanoic acid. These methods involve hydrogenation, oxidation, and catalytic reduction steps to yield the target compound with high purity and yield. Specific synthesis routes for closely related compounds highlight the versatility and complexity of synthetic strategies required for compounds like 12-phenyldodecanoic acid (Ayorinde et al., 1997).
Molecular Structure Analysis
Investigations into similar compounds provide insights into the molecular structure of 12-phenyldodecanoic acid. The molecular structure can be analyzed through techniques such as mass spectrometry and nuclear magnetic resonance (NMR), which offer detailed information on the molecular composition and configuration (Görgen et al., 1989).
Chemical Reactions and Properties
12-Phenyldodecanoic acid's reactivity can be inferred from studies on similar substances, highlighting its potential involvement in various chemical reactions. The compound's functionality enables its participation in Friedel-Crafts-type reactions, showcasing its reactivity and potential utility in organic synthesis (Nomiya et al., 1980).
Physical Properties Analysis
The physical properties of 12-phenyldodecanoic acid, such as melting point and solubility, can be closely related to those of analogous compounds. These properties are crucial for determining the compound's applicability in different environments and its behavior in solution (Ghareba & Omanovic, 2010).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are essential for understanding 12-phenyldodecanoic acid's role in chemical reactions and its potential applications. Studies on similar acids provide insights into their reactivity patterns, stability under different conditions, and interactions with metals, which are indicative of 12-phenyldodecanoic acid's behavior (Ghareba & Omanovic, 2011).
科学研究应用
Application 1: Prebiotic Chemistry
- Summary of the Application : 12-Phenyldodecanoic acid is a type of fatty acid that can form vesicles, which are small, enclosed sacs that are surrounded by lipid bilayers . These vesicles can act as micro-environments that enhance reaction-diffusion processes, which are thought to have been crucial in the origin of life .
- Methods of Application or Experimental Procedures : The formation of these vesicles involves the self-assembly of the fatty acid molecules in an aqueous environment. The hydrophilic (water-attracting) heads of the fatty acid molecules face the water, while the hydrophobic (water-repelling) tails face each other, forming a lipid bilayer .
- Results or Outcomes : The vesicles formed by 12-Phenyldodecanoic acid and other long-chain fatty acids could have provided early life forms with a shield from harmful UV-C light. This is because these vesicles have the ability to scatter UV light, which would have been crucial for the survival of early life forms on Earth before the formation of the ozone layer .
Application 2: Antimicrobial Activity
- Summary of the Application : Dodecanoic acid derivatives, which include 12-Phenyldodecanoic acid, have been synthesized and evaluated for their antimicrobial activity . These compounds have been tested against a panel of Gram-positive and Gram-negative bacterial and fungal strains .
- Methods of Application or Experimental Procedures : The antimicrobial activity of these compounds is typically evaluated using in vitro assays. These assays involve exposing the bacterial or fungal strains to the dodecanoic acid derivatives and then measuring the growth inhibition .
- Results or Outcomes : Some dodecanoic acid derivatives have shown effective antibacterial activity. For example, 4-Nitro phenyl dodecanoate and quinolin-8-yl dodecanoate were found to be effective antibacterial agents .
Application 3: Metabolic and Heart Health
- Summary of the Application : While not directly related to 12-Phenyldodecanoic acid, there is growing evidence that pentadecanoic acid (C15:0), a similar long-chain fatty acid, is an essential fatty acid necessary in the diet to support long-term metabolic and heart health .
- Methods of Application or Experimental Procedures : This involves the consumption of foods rich in pentadecanoic acid, such as butter . The effects of this fatty acid on metabolic and heart health are then studied using various clinical and laboratory measures .
- Results or Outcomes : Pentadecanoic acid has been found to have dose-dependent and clinically relevant activities across numerous human cell-based systems. These activities are broader and safer than those of eicosapentaenoic acid (EPA), a leading omega-3 fatty acid .
Application 4: Xeno Nucleic Acids (XNAs)
- Summary of the Application : Modified nucleic acids, also called xeno nucleic acids (XNAs), offer a variety of advantages for biotechnological applications and address some of the limitations of first-generation nucleic acid therapeutics . While not directly related to 12-Phenyldodecanoic acid, the study of XNAs could potentially lead to new applications for various types of fatty acids.
- Methods of Application or Experimental Procedures : XNAs are synthesized and evaluated for their ability to serve as useful biomaterials or functional molecules, encode genetic information, and support evolution .
- Results or Outcomes : Several therapeutics based on modified nucleic acids have recently been approved and many more are under clinical evaluation .
未来方向
A paper titled “Fatty Acid Vesicles as Hard UV-C Shields for Early Life” mentions 12-Phenyldodecanoic acid. The paper discusses the potential role of fatty acid vesicles, including those made from 12-Phenyldodecanoic acid, in protecting early life forms from UV-C light . This suggests that 12-Phenyldodecanoic acid and similar compounds could have interesting applications in studies of abiogenesis and the origins of life.
属性
IUPAC Name |
12-phenyldodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c19-18(20)16-12-7-5-3-1-2-4-6-9-13-17-14-10-8-11-15-17/h8,10-11,14-15H,1-7,9,12-13,16H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEHFJJSVBVZHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162876 | |
| Record name | 12-Phenyllauric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-Phenyldodecanoic acid | |
CAS RN |
14507-27-8 | |
| Record name | 12-Phenyllauric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014507278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12-Phenyllauric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14507-27-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

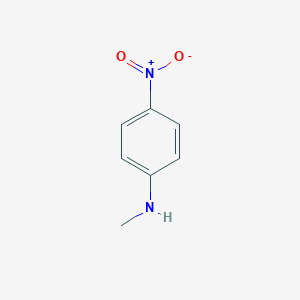
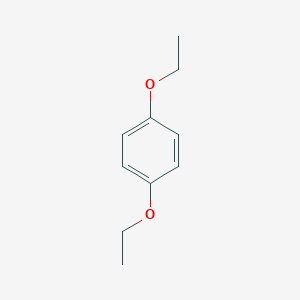
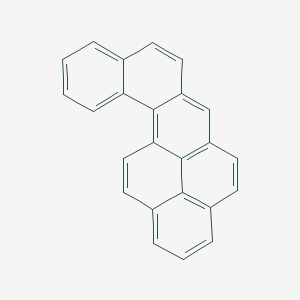
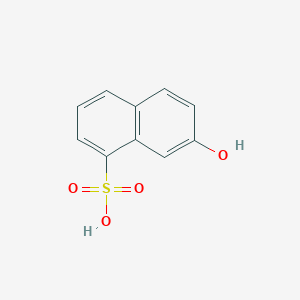
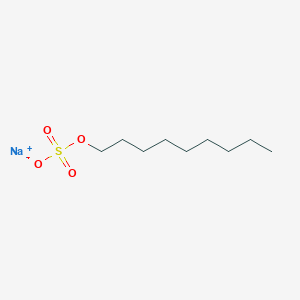
![Bicyclo[1.1.0]butane](/img/structure/B87038.png)
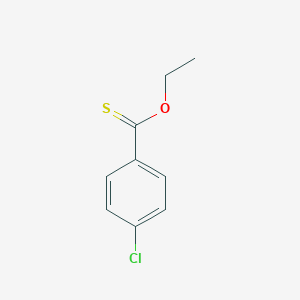
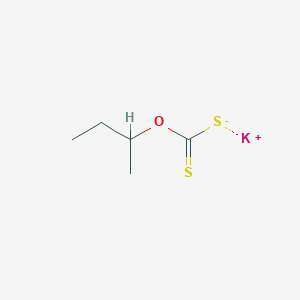
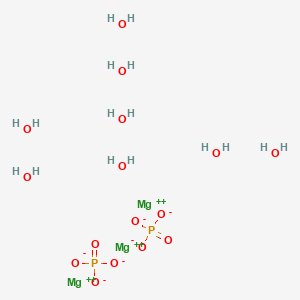
![Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate](/img/structure/B87046.png)
